2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol
Overview
Description
“2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol” is an organic compound with the molecular formula C6H15NO2 . It is also known as “2-[2-(ethylamino)ethoxy]ethan-1-ol” and has a molecular weight of 133.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol” include a refractive index of 1.442, a boiling point of 95 °C/15 mmHg, and a density of 0.954 g/mL at 25 °C .Scientific Research Applications
Ethylene Oligomerization
A study focused on nickel(II) complexes chelated by (amino)pyridine ligands, including compounds similar to 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol, revealed their utility in ethylene oligomerization. The research demonstrated that these complexes could act as catalysts, producing primarily ethylene dimers alongside trimers and tetramers. This suggests potential industrial applications in polymer production and synthesis processes (Nyamato, Ojwach, & Akerman, 2016).
Enantioselective Synthesis
Another research avenue explored the enantioselective synthesis of chiral building blocks using compounds structurally related to 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol. These building blocks are essential for the preparation of complex molecules, such as serine and azasugars, which have applications in medicinal chemistry and drug synthesis (Demir et al., 2003).
Nonlinear Optical Properties
The study of Schiff base compounds derived from ethyl-4-amino benzoate, which share functional similarities with the target compound, has shown significant nonlinear optical properties. These findings indicate potential applications in the development of optical materials and devices, such as optical limiters and sensors (Abdullmajed et al., 2021).
Supramolecular Networks
Research into supramolecular liquid-crystalline networks formed by self-assembly of multifunctional hydrogen-bonding molecules, including those with structural elements akin to 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol, has revealed their potential in creating advanced materials. These networks exhibit unique properties suitable for applications in material science, such as in the design of responsive or adaptive materials (Kihara, Kato, Uryu, & Fréchet, 1996).
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-(diethylamino)ethylamino]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-12(4-2)7-5-11-6-9-14-10-8-13/h11,13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOVDNMHPZPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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